LLY-284

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

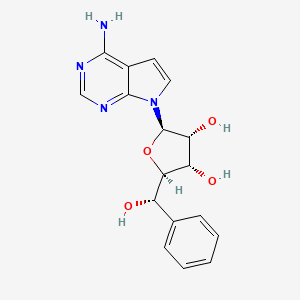

C17H18N4O4 |

|---|---|

Peso molecular |

342.35 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(S)-hydroxy(phenyl)methyl]oxolane-3,4-diol |

InChI |

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12-,13+,14+,17+/m0/s1 |

Clave InChI |

WWOOWAHTEXIWBO-CNUKPYSBSA-N |

SMILES isomérico |

C1=CC=C(C=C1)[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O |

SMILES canónico |

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

LLY-284 as a Negative Control: A Technical Guide to its Mechanism of Action in PRMT5 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted drug discovery, the validation of a compound's on-target effects is paramount. This necessitates the use of appropriate controls to distinguish specific biological responses from off-target or non-specific cellular changes. LLY-284, the diastereomer of the potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitor LLY-283, serves as an indispensable negative control for elucidating the specific cellular consequences of PRMT5 inhibition.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound as a negative control, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Concept: The Role of Chirality in Potency

This compound and LLY-283 are stereoisomers, specifically diastereomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1][2] This subtle difference in chirality has a profound impact on their biological activity. While LLY-283 is a potent, low-nanomolar inhibitor of the PRMT5:MEP50 complex, this compound exhibits significantly weaker inhibitory activity.[1][2] This disparity in potency makes this compound an ideal negative control, as any biological effect observed with LLY-283 but not with this compound at similar concentrations can be confidently attributed to the specific inhibition of PRMT5.

Data Presentation

The stark difference in the inhibitory potential of LLY-283 and this compound against PRMT5 is quantitatively demonstrated by their half-maximal inhibitory concentrations (IC50).

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| LLY-283 | PRMT5:MEP50 complex | in vitro enzymatic assay | 22 ± 3 | [1][2] |

| This compound | PRMT5:MEP50 complex | in vitro enzymatic assay | 1074 ± 53 | [1][2] |

| LLY-283 | PRMT5 | Cellular assay (SmBB' methylation) | 25 ± 1 | [1] |

Mechanism of Action: Inactivity by Design

The primary "mechanism of action" for this compound as a negative control lies in its dramatically reduced affinity for the S-adenosyl-L-methionine (SAM) binding pocket of PRMT5 compared to its active diastereomer, LLY-283.[3] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in various cellular processes, including RNA processing, signal transduction, and transcriptional regulation.[2]

LLY-283 acts as a SAM-competitive inhibitor, occupying the binding site of the methyl donor and thereby preventing the transfer of a methyl group to PRMT5 substrates.[3] Due to its stereochemical configuration, this compound does not fit as effectively into the SAM pocket, resulting in its significantly higher IC50 value and minimal inhibition of PRMT5 activity at concentrations where LLY-283 is highly potent.[1][2]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PRMT5 signaling pathway and the experimental workflows where this compound is used as a negative control to validate the on-target effects of LLY-283.

Caption: PRMT5 signaling pathway and points of inhibition by LLY-283 and this compound.

Caption: Experimental workflow for assessing SmBB' methylation via Western blot.

Caption: Experimental workflow for analyzing MDM4 alternative splicing by qPCR.

Experimental Protocols

The following are representative protocols for key experiments where this compound is used as a negative control. These protocols are based on published studies and may require optimization for specific experimental conditions.

In Vitro PRMT5 Enzymatic Assay

This assay quantifies the inhibitory activity of compounds on the PRMT5:MEP50 complex.

Materials:

-

Recombinant human PRMT5:MEP50 complex

-

Peptide substrate (e.g., derived from histone H4)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

LLY-283 and this compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA)

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of LLY-283 and this compound in DMSO.

-

In a 96-well plate, add the assay buffer, PRMT5:MEP50 complex, and the peptide substrate.

-

Add the diluted compounds (LLY-283, this compound) or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the methylated peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Cellular Assay for SmBB' Methylation (Western Blot)

This assay assesses the ability of compounds to inhibit PRMT5 activity in a cellular context by measuring the methylation status of a known PRMT5 substrate, SmBB'.[2]

Materials:

-

MCF7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

LLY-283 and this compound

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-symmetric dimethylarginine (sDMA) SmBB' and anti-total SmBB'

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of LLY-283, this compound, or DMSO for 48 hours.[3]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the sDMA SmBB' signal to the total SmBB' signal.

MDM4 Alternative Splicing Assay (qPCR)

This assay measures the effect of PRMT5 inhibition on the alternative splicing of MDM4 pre-mRNA.[1]

Materials:

-

A375 cells

-

Complete growth medium

-

LLY-283 and this compound

-

DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers specific for MDM4 exon 5 and the exon 5-6 junction

Procedure:

-

Seed A375 cells and treat them with LLY-283, this compound, or DMSO for 72 hours.[1]

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using two sets of primers: one that amplifies a region within MDM4 exon 5 (to measure total MDM4) and another that spans the junction of exon 5 and exon 6 (to measure the full-length, unspliced variant).

-

Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the exon 5-6 junction to the expression of exon 5 to determine the relative amount of exon 6 inclusion.

Conclusion

This compound is a critically important tool for researchers studying the biological functions of PRMT5. Its structural similarity to the potent PRMT5 inhibitor LLY-283, combined with its significantly reduced inhibitory activity, makes it an exemplary negative control. By employing this compound in parallel with LLY-283 in cellular and biochemical assays, researchers can confidently attribute observed effects, such as altered substrate methylation and changes in alternative splicing, to the specific inhibition of PRMT5. This rigorous approach is essential for the validation of PRMT5 as a therapeutic target and for the development of novel cancer therapies.

References

LLY-284: A Critical Negative Control for Interrogating PRMT5 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant target in oncology and other therapeutic areas due to its critical role in a multitude of cellular processes, including RNA processing, signal transduction, and transcriptional regulation.[1] The development of potent and selective inhibitors is crucial for elucidating the biological functions of PRMT5 and for the development of novel therapeutics. LLY-283 is one such potent and selective inhibitor of PRMT5.[1][2] In the rigorous process of scientific research, particularly in the realm of chemical biology and drug discovery, the use of appropriate controls is paramount to validate the specificity of a chemical probe. LLY-284, the diastereomer of LLY-283, serves as an indispensable tool in PRMT5 research by acting as a weakly active or inactive counterpart to the potent LLY-283, thereby functioning as a crucial negative control.[1][3][4] This technical guide provides a comprehensive overview of the function of this compound in PRMT5 research, detailing its comparative activity, experimental applications, and the rationale for its use.

Core Function of this compound: The Negative Control

This compound is the diastereomer of LLY-283, a potent and selective S-adenosyl methionine (SAM)-competitive inhibitor of PRMT5.[1][4] Due to a difference in its stereochemistry, this compound exhibits significantly reduced inhibitory activity against PRMT5 compared to LLY-283.[1] This property makes it an ideal negative control for experiments investigating the effects of PRMT5 inhibition by LLY-283. By using this compound alongside LLY-283, researchers can confidently attribute the observed biological effects to the specific inhibition of PRMT5 rather than to off-target effects or the general chemical structure of the compound.

Quantitative Comparison of LLY-283 and this compound

The disparity in the inhibitory potency of LLY-283 and this compound is evident from their respective half-maximal inhibitory concentrations (IC50) in both biochemical and cellular assays.

| Compound | In Vitro IC50 (PRMT5:MEP50) | Cellular IC50 (SmBB' Methylation) | Fold Difference (In Vitro) |

| LLY-283 | 22 ± 3 nM[1] | 25 ± 1 nM[1] | ~1 |

| This compound | 1074 ± 53 nM[1] | >1000 nM (20% inhibition at 1µM)[1] | ~49x less active |

Experimental Protocols

The use of this compound as a negative control is integral to validating the on-target effects of LLY-283 in various experimental settings.

In Vitro Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of compounds on the enzymatic activity of the PRMT5:MEP50 complex.

Methodology: A radioactivity-based assay is commonly employed to monitor the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a peptide substrate.

-

Reagents:

-

Recombinant human PRMT5:MEP50 complex

-

Peptide substrate (e.g., derived from histone H4)

-

[³H]-SAM

-

LLY-283 and this compound (dissolved in DMSO)

-

Assay buffer

-

Scintillation cocktail

-

-

Procedure:

-

The PRMT5:MEP50 enzyme is incubated with varying concentrations of LLY-283 or this compound.

-

The enzymatic reaction is initiated by the addition of the peptide substrate and [³H]-SAM.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is then quenched.

-

The radiolabeled peptide product is captured, and the amount of radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

-

Cellular Assay of PRMT5 Activity (Western Blot)

Objective: To assess the ability of compounds to inhibit PRMT5-mediated methylation of a cellular substrate, such as SmBB'.

Methodology: Western blotting is used to detect the levels of symmetrically dimethylated SmBB' (SmBB'-Rme2s) in cells treated with the inhibitors.

-

Reagents:

-

Cell line (e.g., MCF7)

-

Cell culture medium and supplements

-

LLY-283 and this compound (dissolved in DMSO)

-

Lysis buffer

-

Primary antibodies: anti-SmBB'-Rme2s and a loading control (e.g., anti-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Cells are seeded and allowed to adhere.

-

The cells are then treated with various concentrations of LLY-283, this compound, or DMSO (as a vehicle control) for a specified duration (e.g., 48-72 hours).

-

Following treatment, the cells are harvested and lysed.

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with the primary antibody against SmBB'-Rme2s.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.

-

The levels of SmBB'-Rme2s are normalized to the loading control to determine the extent of inhibition.

-

Signaling Pathways and Experimental Workflows

Caption: PRMT5 signaling and points of inhibition by LLY-283 and this compound.

Caption: Experimental workflow using this compound as a negative control.

Conclusion

This compound is an essential tool for robust and reproducible research into the function and therapeutic potential of PRMT5. Its structural similarity to the potent inhibitor LLY-283, combined with its significantly lower inhibitory activity, provides a stringent test for the specificity of PRMT5-targeted interventions. By incorporating this compound as a negative control in experimental designs, researchers can confidently dissect the on-target effects of PRMT5 inhibition, thereby accelerating the pace of discovery in this critical area of research.

References

LLY-284: A Technical Guide for Researchers

This document provides a comprehensive technical overview of LLY-284, a chemical compound relevant to epigenetic and cancer research. It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including its mechanism of action and relevant experimental protocols.

Executive Summary

This compound is the less active diastereomer of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] Due to its significantly reduced inhibitory activity, this compound serves as an ideal negative control for in vitro and in vivo studies involving LLY-283, allowing researchers to distinguish specific effects of PRMT5 inhibition from off-target or compound-related effects.[3][4] Its primary target is the PRMT5 enzyme, a key regulator in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[5][6]

Chemical Identity and Physicochemical Properties

This compound is a small molecule with the formal chemical name 7-[(5S)-5-C-phenyl-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[7] It is typically supplied as a white to beige solid powder.[8][9]

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | 7-[(5S)-5-C-phenyl-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine[7] |

| Synonyms | (2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol, (S)-5′-phenyl-7-deazaadenosine[8][9] |

| CAS Number | 2226515-75-7[1][2][3][7][8] |

| Molecular Formula | C₁₇H₁₈N₄O₄[2][3][7][8] |

| SMILES | O--INVALID-LINK----INVALID-LINK--O">C@([H])N3C4=NC=NC(N)=C4C=C3[1] |

| InChI Key | WWOOWAHTEXIWBO-CNUKPYSBSA-N[4][7][8][9] |

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 342.35 g/mol | [1][2][3][8] |

| Appearance | White to beige powder | [8][9] |

| Purity | ≥98% (by HPLC) | [7][8][9] |

| Solubility | DMSO: ≥10 mg/mL (Soluble); Ethanol: ≥10 mg/mL (Soluble) | [7][10] |

| Storage (Solid) | Powder: -20°C for 3 years; 2-8°C or 4°C for 2 years | [1][2][8][9] |

| Storage (Solution) | In solvent: -80°C for 6 months; -20°C for 1 month | [1][2][3] |

Pharmacological Profile

Mechanism of Action and Target

This compound is a diastereomer of the potent S-adenosylmethionine (SAM)-competitive PRMT5 inhibitor, LLY-283.[2][3] Its primary molecular target is Protein Arginine Methyltransferase 5 (PRMT5) .[1][3] PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression, RNA splicing, and other cellular processes.[5][6]

While its active counterpart, LLY-283, potently inhibits PRMT5, this compound exhibits significantly weaker activity. This makes it an excellent negative control for experiments designed to probe the biological functions of PRMT5 using LLY-283.[4]

Biological Activity

This compound weakly inhibits the PRMT5:MEP50 complex. In addition to its use as a negative control in cancer research, it has been noted to inhibit the asexual growth of Plasmodium falciparum in vitro, though at high concentrations.[7][10]

| Assay Type | Target/System | IC₅₀ / Activity | Source(s) |

| Biochemical Assay | PRMT5:MEP50 Complex | 1,074 nM | [7][10] |

| Antiparasitic Assay | P. falciparum (asexual growth) | Inhibition at 100 µM | [7][10] |

Key Signaling Pathway: PRMT5 and MDM4 Splicing

PRMT5 is a critical regulator of the spliceosome, the cellular machinery responsible for RNA splicing. One of its key functions is the symmetric dimethylation of Sm proteins (e.g., SmB/B'), which is essential for the proper assembly and function of the spliceosome. Inhibition of PRMT5 disrupts this process, leading to aberrant alternative splicing of specific pre-mRNAs, including that of MDM4, a key negative regulator of the p53 tumor suppressor. This inhibition causes a switch from the production of full-length, p53-inhibiting MDM4 to a shorter, unstable isoform (MDM4-S). The resulting decrease in functional MDM4 protein leads to the stabilization and activation of p53, triggering downstream anti-proliferative effects.

Experimental Protocols & Workflows

The following are detailed methodologies for key experiments used to characterize this compound and its active counterpart, LLY-283, as cited in the primary literature.[1]

In Vitro PRMT5 Enzymatic Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the methyltransferase activity of the PRMT5:MEP50 complex.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PRMT5:MEP50 complex is used as the enzyme source. A synthetic peptide substrate (e.g., derived from Histone H4) is prepared. The methyl donor, S-adenosylmethionine, is radiolabeled (e.g., ³H-SAM).

-

Reaction Mixture: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Compound Incubation: this compound (or other test compounds) is serially diluted and pre-incubated with the PRMT5:MEP50 complex to allow for binding.

-

Reaction Initiation: The reaction is initiated by adding the peptide substrate and ³H-SAM.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, typically by adding trichloroacetic acid (TCA).

-

Quantification: The TCA-precipitated, radiolabeled peptide substrate is captured on a filter plate. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular PRMT5 Target Engagement Assay (Western Blot)

This cell-based assay determines a compound's ability to inhibit PRMT5 activity within a cellular context by measuring the methylation status of a known PRMT5 substrate, SmB/B'.[1][9]

Methodology:

-

Cell Culture: Human cancer cells (e.g., MCF7 breast cancer cells) are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach approximately 40% confluency.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) or a DMSO vehicle control for a specified duration (e.g., 48 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each cell lysate is determined using a standard method, such as a BCA assay, to ensure equal loading.

-

SDS-PAGE and Western Blot:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the symmetrically dimethylated form of SmB/B' (SmBB'-Rme2s).

-

A separate blot or a stripped and re-probed blot is incubated with a primary antibody for total SmB/B' to serve as a loading control.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensity of SmBB'-Rme2s is quantified and normalized to the total SmB/B' band intensity.

References

- 1. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Medicinal Chemistry: From Targets to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into LLY-284 as a Diastereomeric Control for the Potent PRMT5 Inhibitor, LLY-283

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LLY-284, the diastereomer of the potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, LLY-283. This compound serves as an essential negative control in research settings, allowing for the confident attribution of observed biological effects to the specific inhibition of PRMT5 by LLY-283. This document outlines the comparative biochemical and cellular activities of both compounds, details the experimental protocols for their characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Concept: Diastereomers as Controls

In drug discovery and chemical biology, diastereomers provide a rigorous method for validating on-target effects. LLY-283 and this compound possess identical molecular formulas and connectivity but differ in the spatial arrangement at one of their chiral centers.[1] This subtle stereochemical difference results in a significant disparity in their biological activity, with LLY-283 potently inhibiting PRMT5 while this compound is substantially less active.[2][3] The use of this compound as a negative control helps to distinguish the pharmacological effects of PRMT5 inhibition from any potential off-target or non-specific effects of the chemical scaffold.[1]

Quantitative Data Summary

The inhibitory activities of LLY-283 and its diastereomer this compound against PRMT5 have been quantitatively assessed in both biochemical and cellular assays. The data clearly demonstrates the high potency of LLY-283 and the significantly reduced activity of this compound.

| Compound | Biochemical IC50 (nM) vs. PRMT5:MEP50 | Cellular IC50 (nM) for SmBB' Methylation | Cellular EC50 (nM) for MDM4 Splicing |

| LLY-283 | 22 ± 3[2] | 25 ± 1[2] | 37 ± 3[2] |

| This compound | 1074 ± 53[2] | Not Reported | Not Reported |

Signaling Pathway: PRMT5 and its Inhibition

PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a key role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[4][5] LLY-283 acts as a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT5, directly binding to the SAM pocket of the enzyme and preventing the transfer of a methyl group to its substrates.[6] One of the well-characterized downstream effects of PRMT5 inhibition is the altered splicing of certain pre-mRNAs, such as MDM4, due to the hypomethylation of spliceosomal proteins like SmB/B'.[2]

Caption: PRMT5 inhibition by LLY-283 blocks substrate methylation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of LLY-283 and this compound.

In Vitro PRMT5:MEP50 Biochemical Assay

This assay quantifies the enzymatic activity of the PRMT5:MEP50 complex by measuring the transfer of a tritiated methyl group from [³H]-SAM to a peptide substrate.

Workflow:

Caption: Workflow for the in vitro PRMT5 biochemical assay.

Detailed Steps:

-

Compound Preparation: LLY-283 and this compound are serially diluted in DMSO.

-

Reaction Mixture: A reaction buffer containing PRMT5:MEP50 enzyme complex, a histone-derived peptide substrate, and [³H]-S-adenosyl-L-methionine is prepared.

-

Incubation: The diluted compounds are added to the reaction mixture and incubated to allow for enzymatic activity.

-

Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid, which precipitates the peptide substrate.

-

Peptide Capture: The reaction mixture is transferred to a filter plate to capture the precipitated, radiolabeled peptide.

-

Washing: The filter plate is washed to remove any unincorporated [³H]-SAM.

-

Detection: Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[2]

Cellular PRMT5 Inhibition Assay (Western Blot)

This assay assesses the ability of the compounds to inhibit PRMT5 activity within a cellular context by measuring the methylation status of a known PRMT5 substrate, SmB/B'.

Workflow:

Caption: Workflow for the cellular PRMT5 Western blot assay.

Detailed Steps:

-

Cell Culture and Treatment: A suitable cell line (e.g., MCF7) is cultured and then treated with a range of concentrations of LLY-283 or this compound for a specified duration (e.g., 48-72 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment condition are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody that specifically recognizes the symmetrically dimethylated arginine mark on proteins, as well as an antibody for total SmB/B' and a loading control.

-

Detection: Following incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

Analysis: The intensity of the dimethylated SmB/B' band is normalized to the total SmB/B' and loading control bands. The results are used to calculate the cellular IC50 value.[2][6]

MDM4 Alternative Splicing Assay (qPCR)

This assay measures the functional consequence of PRMT5 inhibition on RNA splicing by quantifying the ratio of MDM4 splice variants.

Workflow:

References

- 1. LLY-283 | Structural Genomics Consortium [thesgc.org]

- 2. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. selleckchem.com [selleckchem.com]

The Role of LLY-284 in Elucidating the Biological Functions of PRMT5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes and a compelling therapeutic target in various diseases, notably cancer.[1][2] As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, RNA splicing, signal transduction, and DNA damage repair.[3][4] To dissect the intricate biological functions of PRMT5 and validate it as a drug target, highly specific and potent chemical probes are indispensable. LLY-283 is one such potent and selective inhibitor of PRMT5.[4][5] This technical guide focuses on the crucial role of its diastereomer, LLY-284, as an essential negative control for rigorous scientific inquiry into PRMT5 biology.

This compound is the diastereomer of LLY-283 and is significantly less active against PRMT5.[4][6] This property makes this compound an ideal tool for researchers to distinguish the on-target effects of PRMT5 inhibition by LLY-283 from any potential off-target activities. By using this compound in parallel with LLY-283, scientists can confidently attribute observed biological phenomena to the specific inhibition of PRMT5, ensuring the integrity and validity of their experimental findings.

Data Presentation: Quantitative Comparison of LLY-283 and this compound

The key to this compound's utility as a negative control lies in its dramatically reduced potency against PRMT5 compared to its active counterpart, LLY-283. The following table summarizes the quantitative data that underscores this critical difference.

| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |

| LLY-283 | PRMT5 | Enzymatic Assay | 22 ± 3 | [4] |

| PRMT5 | Cellular Assay (SmBB'-Rme2s) | 25 ± 1 | [4] | |

| This compound | PRMT5 | Enzymatic Assay | 1074 ± 53 | [4][7] |

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To effectively utilize this compound as a negative control, it should be included in parallel with LLY-283 in a variety of assays. Below are detailed methodologies for key experiments designed to probe PRMT5 function.

Cell Viability Assay (MTS-based)

This protocol assesses the effect of PRMT5 inhibition on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., Jeko-1, Z-138)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

LLY-283 and this compound stock solutions (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of LLY-283 and this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.

-

Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

-

Add 100 µL of the diluted inhibitors or vehicle control to the appropriate wells.

-

Incubate the plate for a desired time period (e.g., 72, 96, or 144 hours).[8]

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blotting for PRMT5 Target Engagement and Downstream Effects

This protocol measures the levels of symmetric dimethylarginine (SDMA) on PRMT5 substrates to confirm target engagement and assess downstream signaling.

Materials:

-

Cell lysates from inhibitor-treated cells

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SDMA, anti-SmD3, anti-H4R3me2s, and corresponding total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with LLY-283, this compound, and a vehicle control (DMSO) at various concentrations and for desired time points.

-

Harvest cells and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.[8]

-

Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

-

Quantify band intensities and normalize to the appropriate loading control.

Mandatory Visualizations

Signaling Pathway: PRMT5 in WNT/β-catenin Signaling

The following diagram illustrates the role of PRMT5 in the WNT/β-catenin signaling pathway, a critical pathway in many cancers. This compound serves as a negative control to confirm that the observed effects of LLY-283 on this pathway are due to specific PRMT5 inhibition.[1]

Experimental Workflow: Validating PRMT5 as a Therapeutic Target

This workflow outlines the logical progression of experiments using LLY-283 and this compound to validate the role of PRMT5 in a specific biological context.

References

- 1. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 function and targeting in cancer [cell-stress.com]

- 3. benchchem.com [benchchem.com]

- 4. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. benchchem.com [benchchem.com]

Investigating the Cellular Effects of LLY-284: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LLY-284 is a chemical compound that serves as a crucial negative control for its potent diastereomer, LLY-283, a highly selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in various cellular processes, including RNA processing, signal transduction, and transcriptional regulation.[2][5][6][7] Elevated PRMT5 expression has been observed in numerous cancers, making it an attractive target for therapeutic intervention.[2][5][6] This guide provides an in-depth analysis of this compound, focusing on its cellular effects, or lack thereof, in comparison to its active counterpart, LLY-283. All data is derived from the foundational study by Bonday et al. (2018) published in ACS Medicinal Chemistry Letters.[2][5][7]

Quantitative Data Summary

The primary utility of this compound in a research setting is to confirm that the observed cellular effects of LLY-283 are due to the specific inhibition of PRMT5. The following tables summarize the quantitative data comparing the activity of this compound and LLY-283.

Table 1: In Vitro Enzymatic Inhibition of PRMT5

| Compound | IC50 (nM) | Hill Slope |

| LLY-283 | 22 ± 3 | 1.0 |

| This compound | 1074 ± 53 | 1.2 |

| Data from Bonday et al. (2018). The IC50 values represent the concentration of the compound required to inhibit 50% of PRMT5 enzymatic activity in a biochemical assay.[2] |

Table 2: Cellular Inhibition of SmBB' Symmetric Dimethylation in MCF7 Cells

| Compound | Cellular IC50 (nM) | Notes |

| LLY-283 | 25 ± 1 | Dose-dependent inhibition of SmBB'-Rme2s levels. |

| This compound | Not reported | Described as "much less active". At 1 µM, caused only a 20% decrease in SmBB'-Rme2s levels. |

| Data from Bonday et al. (2018). This assay measures the ability of the compounds to inhibit PRMT5 activity within a cellular context by monitoring the methylation status of a known PRMT5 substrate, SmBB'.[2] |

Table 3: Cellular Activity in MDM4 Alternative Splicing Assay in A375 Cells

| Compound | EC50 (nM) |

| LLY-283 | 37 ± 3 |

| This compound | Not reported (implied to be inactive) |

| Data from Bonday et al. (2018). This assay assesses a downstream cellular consequence of PRMT5 inhibition.[1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the PRMT5 signaling pathway and the differential effects of LLY-283 and this compound. PRMT5, in complex with MEP50, utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on substrate proteins. This methylation event is critical for the proper function of these proteins. LLY-283 acts as a SAM-competitive inhibitor, blocking this process. This compound, being a diastereomer, does not effectively bind to the SAM pocket and therefore does not significantly inhibit PRMT5 activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Bonday et al. (2018) study.

PRMT5 In Vitro Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the PRMT5:MEP50 complex.

Workflow Diagram:

Methodology:

-

Reagents:

-

Recombinant human PRMT5:MEP50 complex.

-

Biotinylated peptide substrate derived from histone H4.

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM).

-

LLY-283 and this compound diluted to various concentrations in DMSO.

-

Assay buffer and stop solution.

-

Streptavidin-coated microplates.

-

-

Procedure:

-

The PRMT5:MEP50 enzyme, peptide substrate, and varying concentrations of the test compounds (LLY-283 or this compound) are pre-incubated in the assay buffer.

-

The methylation reaction is initiated by the addition of ³H-SAM.

-

The reaction mixture is incubated at room temperature.

-

The reaction is terminated by the addition of a stop solution.

-

The biotinylated peptides are captured on a streptavidin-coated plate.

-

The amount of incorporated tritium (B154650) (³H) is quantified using a scintillation counter.

-

-

Data Analysis:

-

The raw counts are converted to percentage inhibition relative to a DMSO control.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Cellular SmBB' Methylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit PRMT5 within a cellular environment by measuring the methylation status of a known PRMT5 substrate, SmBB'.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

MCF7 breast cancer cells are cultured in appropriate media until they reach approximately 40% confluency.

-

Cells are treated with a range of concentrations of LLY-283, this compound, or a DMSO vehicle control for 48 hours.

-

-

Protein Extraction and Quantification:

-

After treatment, cells are harvested and lysed to extract total cellular protein.

-

The total protein concentration of each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for symmetrically dimethylated SmBB' (SmBB'-Rme2s) and another primary antibody for total SmBB' (as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis:

-

The intensity of the bands corresponding to SmBB'-Rme2s and total SmBB' is quantified using densitometry software.

-

The level of methylated SmBB' is normalized to the level of total SmBB' for each sample.

-

The results are expressed as a percentage of the DMSO-treated control, and cellular IC50 values are calculated.

-

Conclusion

References

- 1. LLY-283 | Structural Genomics Consortium [thesgc.org]

- 2. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. shop.bio-connect.nl [shop.bio-connect.nl]

- 5. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

LLY-284: An Inactive Analog for Robust Cancer Target Validation Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LLY-284, the inactive diastereomer of the potent and selective PRMT5 inhibitor, LLY-283. In drug discovery and target validation, the use of a closely related but inactive compound is crucial for deconvoluting on-target from off-target effects. This compound serves as an ideal negative control in a variety of cellular and biochemical assays, ensuring that the observed biological effects of LLY-283 are a direct consequence of PRMT5 inhibition.

Introduction to PRMT5 and the Role of LLY-283 and this compound

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3][4] Elevated PRMT5 expression has been observed in a wide range of cancers, making it an attractive therapeutic target.[1][3]

LLY-283 is a potent and selective, S-adenosyl methionine (SAM)-competitive inhibitor of PRMT5.[5][6] Its diastereomer, this compound, is structurally similar but significantly less active, making it an excellent negative control for experiments investigating the function of PRMT5.[5][6] By comparing the effects of LLY-283 to those of this compound, researchers can confidently attribute the observed cellular phenotypes to the specific inhibition of PRMT5.

Quantitative Data: A Comparative Analysis of LLY-283 and this compound

The disparity in inhibitory activity between LLY-283 and this compound is the cornerstone of their utility in research. The following table summarizes the key quantitative data for both compounds.

| Compound | Target | In Vitro IC50 (nM) | Cellular IC50 (nM) | Reference |

| LLY-283 | PRMT5 | 22 ± 3 | 25 ± 1 | [1] |

| This compound | PRMT5 | 1074 ± 53 | Not reported | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a negative control.

PRMT5 Enzymatic Assay

This assay is designed to measure the direct inhibitory effect of compounds on PRMT5 enzymatic activity.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-[3H-methyl]-adenosyl-L-methionine (3H-SAM)

-

LLY-283 and this compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 10 mM NaCl)

-

Scintillation cocktail

-

Filter paper and scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PRMT5/MEP50 complex and the histone H4 peptide in the assay buffer.

-

Add varying concentrations of LLY-283 or this compound (e.g., from 1 nM to 10 µM) to the reaction mixture. Include a DMSO vehicle control.

-

Initiate the reaction by adding 3H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and washing with trichloroacetic acid (TCA) to precipitate the methylated peptide.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of PRMT5 inhibition on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF7, A375)

-

Complete cell culture medium

-

LLY-283 and this compound

-

96-well plates

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of LLY-283 and this compound (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.[7]

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a plate reader.[7]

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control and plot dose-response curves to determine the IC50 values.

Western Blotting for Target Engagement

This protocol is used to confirm that LLY-283, but not this compound, leads to a decrease in the symmetric dimethylation of PRMT5 substrates, such as SmB/B'.

Materials:

-

Cancer cell line

-

LLY-283 and this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-symmetric dimethylarginine (SDMA), anti-SmB/B', anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with LLY-283, this compound (at a high concentration, e.g., 10 µM), and a DMSO control for a specified time (e.g., 48-72 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compounds on the levels of symmetrically dimethylated proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PRMT5 and a typical experimental workflow for evaluating PRMT5 inhibitors.

References

- 1. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

Preliminary In Vitro Efficacy of LLY-284: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro activity of LLY-284, a diastereomer of the potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, LLY-283. This compound is primarily utilized as a negative control in studies involving LLY-283 to ensure that the observed biological effects are specific to the inhibition of PRMT5. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Quantitative In Vitro Activity of this compound

The in vitro activity of this compound has been primarily characterized by its inhibitory effect on PRMT5 enzymatic activity and its impact on the growth of the malaria parasite, Plasmodium falciparum.

| Target | Assay Type | Metric | Value | Reference Compound (LLY-283) |

| Protein Arginine Methyltransferase 5 (PRMT5) | Radioactivity-based enzymatic assay | IC50 | 1,074 nM | 22 ± 3 nM[1][2][3] |

| Plasmodium falciparum (asexual stage) | Growth inhibition assay | Effective Concentration | Inhibits growth at 100 µM | Not Available |

Experimental Protocols

PRMT5 Enzymatic Inhibition Assay (Radioactivity-based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PRMT5. It is based on the quantification of the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a peptide substrate.

Principle: The enzymatic activity of PRMT5 is measured by the incorporation of a radioactive methyl group from [³H]-SAM into a suitable substrate, such as a histone H4 peptide. The amount of radioactivity incorporated is proportional to the enzyme activity. The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide substrate (e.g., residues 1-21)[4]

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Assay buffer (specific composition may vary, but typically includes a buffer such as Tris-HCl or HEPES, salts like NaCl, and a reducing agent like DTT)

-

Inhibitor compounds (this compound, LLY-283) dissolved in DMSO

-

Scintillation cocktail

-

Microplates (e.g., 96-well or 384-well)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and the reference compound LLY-283 in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, combine the assay buffer, the PRMT5/MEP50 enzyme complex, and the histone H4 peptide substrate.

-

Inhibitor Addition: Add the diluted compounds or DMSO (vehicle control) to the respective wells.

-

Initiation of Reaction: Start the enzymatic reaction by adding [³H]-SAM to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction, typically by adding a strong acid (e.g., trichloroacetic acid) to precipitate the peptide substrate.

-

Detection: Transfer the reaction mixture to a filter plate to separate the radiolabeled peptide from the unincorporated [³H]-SAM. After washing, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Plasmodium falciparum Asexual Stage Growth Inhibition Assay (SYBR Green I-based)

This protocol outlines a widely used method to assess the in vitro anti-malarial activity of chemical compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Principle: Mature erythrocytes lack a nucleus and therefore have no DNA. In an in vitro culture of P. falciparum, the amount of DNA is directly proportional to the number of parasites. SYBR Green I is a fluorescent dye that binds to double-stranded DNA. By measuring the fluorescence intensity, the extent of parasite growth can be determined. A reduction in fluorescence in the presence of a compound indicates growth inhibition.

Materials:

-

Chloroquine-sensitive or resistant strain of P. falciparum (e.g., 3D7)

-

Human erythrocytes (O+ type)

-

Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound dissolved in DMSO

-

SYBR Green I lysis buffer (containing SYBR Green I, Tris-HCl, EDTA, saponin, and Triton X-100)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at a defined hematocrit and parasitemia. Synchronize the parasite culture to the ring stage.

-

Compound Plating: Prepare serial dilutions of this compound in the complete culture medium in the 96-well plates. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Assay Initiation: Add the synchronized, ring-stage parasitized erythrocyte suspension to each well to achieve a final hematocrit of 2% and a starting parasitemia of 0.5%.

-

Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This lyses the erythrocytes and allows the dye to bind to the parasite DNA.

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Calculate the percentage of growth inhibition for each concentration of this compound compared to the drug-free control wells.

Visualizations: Signaling Pathways and Experimental Workflows

PRMT5 Signaling Pathway

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes. The following diagram illustrates a simplified overview of the PRMT5 signaling pathway, highlighting its upstream regulators, downstream effectors, and its involvement in various cellular functions.

Caption: Simplified PRMT5 signaling pathway.

Experimental Workflow for PRMT5 Enzymatic Inhibition Assay

The following diagram outlines the key steps in the radioactivity-based enzymatic assay to determine the IC50 of an inhibitor against PRMT5.

Caption: Workflow for PRMT5 enzymatic assay.

Experimental Workflow for P. falciparum Growth Inhibition Assay

This diagram illustrates the general workflow for assessing the anti-malarial activity of a compound using a SYBR Green I-based fluorescence assay.

Caption: Workflow for P. falciparum assay.

References

LLY-284: A Technical Guide for Researchers

An In-depth Examination of a Chemical Probe for Protein Arginine Methyltransferase 5 (PRMT5) Research

This technical guide provides a comprehensive overview of LLY-284, a crucial tool for researchers in the fields of epigenetics, oncology, and drug discovery. This compound serves as a negative control for its potent diastereomer, LLY-283, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Understanding the properties and applications of this compound is essential for rigorous experimental design and accurate interpretation of data related to PRMT5 inhibition.

Core Compound Data

This compound is the less active diastereomer of LLY-283, a potent S-adenosyl methionine (SAM)-competitive inhibitor of PRMT5. Due to its significantly reduced inhibitory activity, this compound is an ideal control compound for cellular and in vivo studies to distinguish PRMT5-specific effects from off-target activities of LLY-283.

| Identifier | Value | Reference |

| CAS Number | 2226515-75-7 | [1][2][3][4][5] |

| Molecular Weight | 342.35 g/mol | [1][3][5][6] |

| Molecular Formula | C₁₇H₁₈N₄O₄ | [2] |

Comparative Biological Activity

The primary utility of this compound lies in its comparative inactivity against PRMT5 relative to LLY-283. This differential activity allows researchers to validate that the observed biological effects of LLY-283 are due to the inhibition of PRMT5.

| Compound | In Vitro IC₅₀ (PRMT5) | Cellular IC₅₀ (PRMT5 activity) | Reference |

| LLY-283 | 22 ± 3 nM | 25 ± 1 nM | [1][4][7][8] |

| This compound | 1074 ± 53 nM | Much less active | [1][2] |

Signaling Pathway of PRMT5 Inhibition

PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on various histone and non-histone proteins.[1] This post-translational modification plays a critical role in several cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] The potent inhibitor LLY-283 acts by competing with the cofactor S-adenosyl methionine (SAM) in the PRMT5 catalytic pocket.[3] This inhibition prevents the methylation of key substrates, such as the spliceosomal protein SmBB'. Reduced methylation of Sm proteins leads to defects in the spliceosome machinery, resulting in aberrant alternative splicing of specific mRNAs, a notable example being MDM4.[1] As the inactive control, this compound is not expected to significantly engage this pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the effective use of this compound as a negative control. The following protocols are adapted from the primary literature describing LLY-283 and this compound.[1]

In Vitro PRMT5 Enzymatic Assay (Radioactivity-based)

This assay quantifies the enzymatic activity of the PRMT5:MEP50 complex by measuring the transfer of a tritiated methyl group from SAM to a peptide substrate.

Methodology:

-

Prepare a reaction mixture containing the PRMT5:MEP50 complex, a biotinylated peptide substrate (e.g., derived from histone H4), and varying concentrations of this compound or LLY-283 in assay buffer.

-

Initiate the reaction by adding ³H-labeled S-adenosyl methionine ([³H]-SAM).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding an excess of cold SAM or a suitable quenching agent.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.

-

Wash the plate to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

Cellular PRMT5 Activity Assay (Western Blot)

This method assesses the ability of this compound to inhibit PRMT5 activity within a cellular context by measuring the methylation status of a known PRMT5 substrate, SmBB'.

Methodology:

-

Culture cells (e.g., MCF7) to approximately 40-50% confluency.[6]

-

Treat the cells with various concentrations of this compound, LLY-283 (as a positive control), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[6]

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein lysate using SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for symmetrically dimethylated SmBB' (anti-SmBB'me2s).

-

Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total SmBB' or a loading control (e.g., GAPDH) to normalize the data.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the dose-dependent inhibition of SmBB' methylation.

MDM4 Alternative Splicing Assay (qPCR)

This assay evaluates the downstream consequences of PRMT5 inhibition on RNA splicing.

Methodology:

-

Treat cells (e.g., A375) with a dose range of this compound and controls.

-

After the treatment period, isolate total RNA from the cells using a suitable extraction kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative PCR (qPCR) using specific primers that can distinguish between different splice variants of MDM4 (e.g., primers spanning the exon 5-6 junction).

-

Normalize the expression of the target splice variant to a housekeeping gene or to an amplicon within MDM4 that is not subject to alternative splicing (e.g., exon 5).[1]

-

Analyze the relative changes in splice variant abundance as a function of compound concentration.

References

- 1. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LLY-284 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of LLY-284 in cell culture experiments. This compound is the inactive diastereomer of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Due to its structural similarity but significantly lower activity against PRMT5, this compound serves as an ideal negative control for in vitro studies involving LLY-283, allowing researchers to distinguish the specific effects of PRMT5 inhibition from off-target or compound-related effects.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in the regulation of various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT5 activity has been implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.

LLY-283 is a potent and selective small molecule inhibitor of PRMT5.[1] To ensure that the observed cellular effects of LLY-283 are due to the specific inhibition of PRMT5, it is essential to use a proper negative control. This compound, being the inactive diastereomer of LLY-283, provides this necessary control.[2][3]

Data Presentation

Table 1: Comparative Activity of LLY-283 and this compound

| Compound | Target | In Vitro IC50 (nM) | Cellular IC50 (nM) | Reference(s) |

| LLY-283 | PRMT5 | 22 ± 3 | 25 ± 1 | [1] |

| This compound | PRMT5 | 1074 ± 53 | Not reported | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | ≥ 10 mg/mL | [4] |

| Ethanol | ≥ 10 mg/mL | [4] |

Signaling Pathways

PRMT5 is a key regulator of several signaling pathways critical for cell proliferation and survival. Inhibition of PRMT5 by LLY-283 is expected to modulate these pathways, while treatment with this compound should have a minimal effect.

Caption: PRMT5 signaling pathway and points of inhibition.

Experimental Protocols

The following protocols detail the use of this compound as a negative control alongside the active PRMT5 inhibitor LLY-283 in common cell culture-based assays.

Preparation of Stock Solutions

-

Reconstitution of this compound and LLY-283:

-

Reconstitute powdered this compound and LLY-283 in sterile DMSO to create a 10 mM stock solution.[2]

-

Vortex thoroughly to ensure complete dissolution.

-

-

Storage:

-

Store the 10 mM stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]

-

When properly stored, the stock solutions are stable for extended periods.

-

Cell Proliferation Assay (MTS/MTT)

This protocol is designed to assess the effect of PRMT5 inhibition on cell viability and proliferation.

Caption: Workflow for a typical cell proliferation assay.

Materials:

-

Cancer cell lines of interest (e.g., Jeko-1, Z-138, MCF7, A375)

-

Complete cell culture medium

-

LLY-283 and this compound stock solutions (10 mM in DMSO)

-

Vehicle control (sterile DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation:

-

Prepare serial dilutions of LLY-283 in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

-

Prepare this compound at the highest concentration used for LLY-283 (e.g., 10 µM) to serve as the negative control.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor dose.

-

-

Cell Treatment: Add 100 µL of the diluted compounds or vehicle control to the respective wells.

-

Incubation: Incubate the plate for a predetermined time period (e.g., 48, 72, 96, or 144 hours).[5]

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[5]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve for LLY-283 to determine the IC50 value. Compare the effect of LLY-283 to this compound at the highest concentration.

Western Blotting for Target Engagement

This protocol is used to confirm the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on a known substrate, such as SmB/B'.

Caption: General workflow for Western blotting analysis.

Materials:

-

Cell lysates from cells treated with LLY-283, this compound, and vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SDMA, anti-SmB/B', anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with various concentrations of LLY-283, a high concentration of this compound (e.g., 10 µM), and a vehicle control for a specified time (e.g., 48 hours).[6]

-

Cell Lysis: Harvest and lyse the cells in ice-cold RIPA buffer.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

-

Sample Preparation: Prepare 20-30 µg of protein per sample by adding Laemmli buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[8]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[5]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SDMA) diluted in blocking buffer overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: Wash the membrane and apply the chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A significant reduction in the SDMA signal should be observed in LLY-283 treated cells, with minimal change in the this compound and vehicle-treated cells.

By following these protocols, researchers can effectively utilize this compound as a negative control to validate the specific on-target effects of the PRMT5 inhibitor LLY-283 in cell culture experiments.

References

- 1. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. This compound | CAS 2226515-75-7 | Cayman Chemical | Biomol.com [biomol.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. origene.com [origene.com]

- 8. bio-rad.com [bio-rad.com]

Application Notes and Protocols: Recommended Concentration of LLY-284 for Negative Control

Audience: Researchers, scientists, and drug development professionals.

Introduction: LLY-284 is the diastereomer of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Due to its significantly reduced inhibitory activity against PRMT5, this compound serves as an ideal negative control for experiments utilizing LLY-283.[1][2][3][4] The use of a structurally similar but biologically inactive control is crucial for validating that the observed cellular effects of the active compound are due to the specific inhibition of the intended target and not off-target effects or compound-specific artifacts. These application notes provide guidance on the recommended concentrations of this compound for use as a negative control in cellular assays.

Data Presentation

The following table summarizes the in vitro potency of LLY-283 and this compound against PRMT5, highlighting the substantial difference in their inhibitory activity.

| Compound | Target | IC50 (nM) | Description | Reference |

| LLY-283 | PRMT5 | 22 ± 3 | Potent and selective inhibitor | [1][5] |

| This compound | PRMT5 | 1074 ± 53 | Less active diastereomer (Negative Control) | [1][6] |

Signaling Pathway

PRMT5 is a type II arginine methyltransferase that plays a critical role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[7] This post-translational modification influences signal transduction, transcription, and RNA processing.[8][9] As a potent inhibitor, LLY-283 blocks these functions, while this compound, being much less active, should not produce the same effects at equivalent concentrations.

Caption: PRMT5 signaling pathway and points of inhibition.

Experimental Protocols

Recommended Concentration Range for this compound

The recommended concentration for this compound as a negative control should mirror the concentration range used for the active compound, LLY-283. Given that LLY-283 shows cellular activity in the nanomolar to low micromolar range, it is advisable to test this compound at the same concentrations, including the highest concentration of LLY-283 used.

-